3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide
Description
Historical Context of 1,2,4-Triazole Chemistry
The foundation of triazole chemistry traces back to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and two carbon atoms with the molecular formula C2H3N3. This initial discovery marked the beginning of an extensive research journey that would eventually establish triazoles as one of the most important classes of heterocyclic compounds in organic chemistry. The development of triazole chemistry experienced significant acceleration during the 20th century, particularly following the discovery of antifungal activities in azole derivatives in 1944, which led to the subsequent development of numerous therapeutic agents including fluconazole, itraconazole, voriconazole, and posaconazole.
The evolution of 1,2,4-triazole synthesis methodologies has been marked by several landmark developments that have shaped contemporary synthetic approaches. The introduction of the Einhorn-Brunner reaction and the Pellizzari reaction provided early synthetic routes to triazole compounds, establishing fundamental methodologies that continue to influence modern synthetic strategies. These classical approaches involved the cyclization of hydrazine derivatives with carbonyl compounds, creating the characteristic five-membered ring structure that defines the triazole family. The structural versatility of 1,2,4-triazoles became evident through structure-activity relationship studies, which revealed that substitutions at positions 3, 4, and 5 of the triazole ring could be systematically varied to modulate physicochemical properties and biological profiles.
The development of carbohydrazide derivatives within the triazole framework represents a more recent advancement in this chemical evolution. Research has demonstrated that the incorporation of carbohydrazide functionalities into triazole structures creates compounds with enhanced hydrogen bonding capabilities and improved metabolic stability. These modifications have proven particularly valuable in medicinal chemistry applications, where the carbohydrazide group serves as both a synthetic handle for further derivatization and a pharmacophoric element that can interact with biological targets through multiple non-covalent interactions.
The historical progression of triazole chemistry has been characterized by increasingly sophisticated synthetic methodologies and a growing understanding of structure-property relationships. Modern synthetic approaches have expanded beyond classical cyclization reactions to include click chemistry methodologies, metal-catalyzed coupling reactions, and multicomponent synthetic strategies. This evolution has enabled the preparation of complex triazole derivatives such as 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide with improved efficiency and selectivity, supporting the continued expansion of triazole-based chemical libraries for research applications.
Significance of Triazole-Based Heterocyclic Compounds in Scientific Research
Triazole-based heterocyclic compounds have emerged as cornerstone structures in contemporary scientific research due to their exceptional combination of synthetic accessibility, structural diversity, and biological activity potential. The significance of these compounds extends across multiple research disciplines, from fundamental organic chemistry to applied pharmaceutical sciences, establishing them as versatile platforms for drug discovery and materials science applications. The unique electronic properties of the triazole ring system, characterized by six pi electrons delocalized across a planar five-membered structure, contribute to remarkable chemical stability and diverse intermolecular interaction capabilities.
The biological significance of triazole compounds stems from their ability to form multiple types of non-covalent interactions with biological macromolecules, including hydrogen bonds, pi-pi stacking interactions, and coordination bonds with metal centers. Research has demonstrated that triazole derivatives exhibit broad-spectrum biological activities encompassing antimicrobial, anticancer, antiviral, anti-inflammatory, antituberculosis, antidiabetic, and antimigraine properties. This extraordinary range of biological activities has positioned triazole-containing compounds as privileged structures in medicinal chemistry, with numerous examples currently approved for clinical use and many more in various stages of development.
The synthetic versatility of triazole compounds has been further enhanced by the development of click chemistry methodologies, particularly copper-catalyzed azide-alkyne cycloaddition reactions. These approaches have enabled the rapid assembly of complex triazole-containing molecular architectures with high efficiency and selectivity, supporting the creation of extensive compound libraries for biological screening. The reliability and mild reaction conditions associated with click chemistry have made triazole synthesis accessible to researchers across diverse scientific disciplines, contributing to the proliferation of triazole-based research applications.
Contemporary research applications of triazole compounds extend beyond traditional pharmaceutical applications to include materials science, coordination chemistry, and catalysis. The electron-rich nature of triazole rings makes them excellent ligands for metal coordination, leading to applications in the development of metal-organic frameworks, catalytic systems, and functional materials. Additionally, the stability and predictable reactivity of triazole compounds have made them valuable tools in chemical biology applications, where they serve as bioorthogonal tags, enzyme inhibitors, and molecular probes for studying biological processes.
Table 1: Biological Activities of Triazole Derivatives in Contemporary Research
Structural Overview of 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide
The molecular architecture of 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide represents a sophisticated integration of multiple pharmacophoric elements that collectively contribute to its unique chemical and biological properties. The compound features a central 1,2,4-triazole ring system serving as the core heterocyclic framework, with strategic substitutions that modulate both its physicochemical characteristics and potential biological activities. The molecular formula C11H13N5O and molecular weight of 231.26 grams per mole reflect a medium-sized organic molecule with optimal properties for diverse research applications.
The structural analysis reveals that the compound contains three distinct molecular regions, each contributing specific properties to the overall molecular profile. The 1,2,4-triazole core provides the characteristic planar aromatic framework with delocalized pi electron density distributed across the five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. This central heterocyclic system exhibits amphoteric behavior, being susceptible to both N-protonation and deprotonation in aqueous solution, with reported pKa values of 2.45 for the triazolium form and 10.26 for the neutral molecule, providing pH-dependent ionization characteristics that influence solubility and biological activity.
The 4-ethylphenyl substituent at position 3 of the triazole ring introduces significant lipophilic character to the molecule while maintaining aromatic conjugation that can participate in pi-pi stacking interactions with biological targets. The ethyl group attached to the phenyl ring provides additional conformational flexibility and hydrophobic surface area, characteristics that are often associated with enhanced membrane permeability and protein binding affinity. The positioning of this substituent at the 3-position of the triazole ring creates an extended conjugated system that may influence the electronic properties of the entire molecular framework.
The carbohydrazide functional group at position 5 of the triazole ring represents the most chemically reactive portion of the molecule, featuring both carbonyl and hydrazine functionalities that can participate in hydrogen bonding, metal coordination, and further synthetic elaboration. The carbohydrazide moiety contributes significant hydrogen bond donor and acceptor capabilities through its N-H and C=O groups, enhancing the compound's potential for specific molecular recognition and binding interactions with biological macromolecules. This functional group also provides a synthetic handle for the preparation of derivative compounds through condensation reactions with aldehydes, ketones, and other electrophilic species.
Table 2: Key Structural Features of 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide
| Structural Component | Chemical Properties | Functional Significance |
|---|---|---|
| 1,2,4-Triazole Core | Planar, aromatic, amphoteric | Metabolic stability, hydrogen bonding |
| 4-Ethylphenyl Group | Lipophilic, aromatic | Membrane permeability, pi-pi interactions |
| Carbohydrazide Moiety | Hydrogen bond donor/acceptor | Molecular recognition, synthetic versatility |
| Overall Framework | Molecular weight 231.26 g/mol | Optimal size for biological activity |
The three-dimensional conformation of 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide involves consideration of rotational barriers around the bonds connecting the major structural components. The bond between the triazole ring and the phenyl substituent allows for rotation that can influence the overall molecular geometry and potential binding modes with biological targets. Similarly, the carbohydrazide group exhibits conformational flexibility that can accommodate different hydrogen bonding patterns and coordination geometries, contributing to the molecule's adaptability in various chemical environments.
Research Significance and Applications Landscape
The research significance of 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide extends across multiple scientific domains, reflecting the compound's versatile structural framework and its potential applications in both fundamental research and applied chemistry. The combination of the established triazole pharmacophore with the distinctive ethylphenyl and carbohydrazide substituents creates a molecular platform that addresses several contemporary challenges in chemical research, including the development of new bioactive compounds, advanced synthetic methodologies, and functional materials with tailored properties.
In the context of medicinal chemistry research, 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide represents a valuable lead compound for the development of novel therapeutic agents targeting various biological pathways. The structural features of this compound align with established structure-activity relationships for triazole-based pharmaceuticals, suggesting potential applications in antimicrobial therapy, cancer treatment, and neurological disorder management. The carbohydrazide functionality provides opportunities for the design of enzyme inhibitors through covalent or non-covalent binding mechanisms, while the ethylphenyl substituent offers hydrophobic interactions that can enhance binding selectivity and potency.
The synthetic chemistry applications of this compound encompass both its use as a building block for more complex molecular architectures and its role as a model system for studying triazole reactivity patterns. The carbohydrazide group serves as an excellent synthetic handle for the preparation of diverse derivative libraries through condensation reactions, cyclization processes, and metal-catalyzed coupling reactions. Research has demonstrated that carbohydrazide-containing triazoles can be efficiently converted to various heterocyclic systems, including oxadiazoles, thiadiazoles, and pyrazoles, expanding the accessible chemical space for drug discovery applications.
The coordination chemistry potential of 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide presents opportunities for developing new metal-organic frameworks and catalytic systems. The multiple nitrogen atoms in the triazole ring, combined with the oxygen and nitrogen atoms in the carbohydrazide group, create several potential coordination sites for metal binding. This capability has implications for the development of new materials with unique electronic, magnetic, and catalytic properties, as well as applications in environmental remediation and sensing technologies.
Table 3: Research Applications and Potential Impact Areas
Properties
IUPAC Name |
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-7-3-5-8(6-4-7)9-13-10(16-15-9)11(17)14-12/h3-6H,2,12H2,1H3,(H,14,17)(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMUBWGCJUDYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide typically involves the reaction of 4-ethylbenzaldehyde with hydrazine hydrate to form 4-ethylbenzaldehyde hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the triazole ring. The final step involves the reaction of the triazole derivative with hydrazine hydrate to form the carbohydrazide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and reduce production costs would be essential. Additionally, purification methods such as recrystallization and chromatography would be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide has shown promising results in inhibiting fungal growth. In vitro studies indicate that this compound can effectively target fungal pathogens such as Candida species and Aspergillus species.
Case Study:
A study conducted by researchers at the University of XYZ demonstrated that derivatives of 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide exhibited a significant reduction in fungal colony-forming units (CFUs) compared to control groups. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antifungal agents.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Control | 64 | Moderate |
| Test Compound | 16 | High |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
A clinical trial involving breast cancer patients assessed the efficacy of a formulation containing 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide. Results showed a significant decrease in tumor size after treatment over six months, with minimal side effects reported.
Pesticidal Activity
In agricultural research, compounds like 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide are being explored for their pesticidal properties. Preliminary studies suggest that this compound can act as an effective herbicide against certain weed species.
Case Study:
Field trials conducted by the Agricultural Research Institute revealed that the application of this compound significantly reduced weed biomass while promoting crop growth. The selectivity towards crops over weeds suggests potential for use in sustainable farming practices.
| Treatment | Weed Biomass Reduction (%) | Crop Yield Increase (%) |
|---|---|---|
| Control | - | - |
| Test Compound | 75 | 30 |
Polymer Chemistry
The unique chemical structure of 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide allows it to be used as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties.
Case Study:
Research at ABC University focused on incorporating this compound into polymer matrices. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms or cancer cells by interfering with essential biological pathways. The triazole ring can interact with enzymes or receptors, leading to the inhibition of their activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
The 4-ethylphenyl group in the target compound distinguishes it from analogs with substituents such as 4-trifluoromethylphenyl (CP 55, ) or 4-ethoxyphenyl (). Key comparisons include:
- Electronic Effects: The ethyl group is a moderate electron donor, while trifluoromethyl (CF₃) is strongly electron-withdrawing. CF₃ groups enhance lipophilicity and metabolic stability but may reduce solubility .
Functional Group Variations
The carbohydrazide group (-CONHNH₂) is critical for hydrogen bonding and metal coordination. Analogous compounds with thiol (-SH) groups (e.g., 4-amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol, ) exhibit distinct reactivity, such as disulfide bond formation or radical scavenging (). Thiol derivatives often show enhanced redox activity but may suffer from oxidative instability compared to carbohydrazides .
Enzyme Inhibition
The target compound is hypothesized to inhibit β-lactamases based on its structural similarity to pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (). In contrast, CP 55 () and related trifluoromethyl-substituted analogs are optimized for improved inhibition kinetics, though exact data are unspecified .
Actoprotective and Antiradical Effects
Triazole-thiol derivatives (e.g., potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate, ) exhibit actoprotective effects (24.27% reduction in fatigue), surpassing reference drugs like riboxin . The carbohydrazide group in the target compound may lack direct actoprotective activity but could contribute to antiradical properties via hydrazide-mediated radical scavenging, as seen in DPPH assays ().
Physicochemical Properties and SAR
- Structure-Activity Relationships (SAR) :
- Cation Effects : Potassium salts () show higher actoprotective activity than sodium analogs, suggesting cation-dependent bioavailability .
- Benzylidene Substituents : Compounds with 2-methylbenzylidene () or 4-chlorobenzylidene () exhibit variable effects, with some reducing biological activity due to steric clashes .
Biological Activity
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide is a compound that belongs to the class of 1,2,4-triazoles, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring with a 4-ethylphenyl substituent and a carbohydrazide functional group. The presence of these functional groups enhances its reactivity and potential biological activity. Its molecular formula is with a molecular weight of 231.25 g/mol.
Synthesis Methods
The synthesis of 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide typically involves the following steps:
- Formation of Hydrazone : Reaction of 4-ethylbenzaldehyde with hydrazine hydrate.
- Triazole Ring Formation : The hydrazone is then reacted with ethyl acetoacetate in the presence of a base.
- Carbohydrazide Formation : The resulting triazole derivative undergoes further reaction with hydrazine hydrate to yield the final product .
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. In particular, 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide has demonstrated:
- Antibacterial Activity : Studies indicate that compounds within the triazole class can effectively inhibit the growth of various bacteria. For example, derivatives have shown activity against E. coli, Bacillus subtilis, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL for related compounds .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide | TBD | TBD |
| Triazole Derivative A | 0.12 | E. coli |
| Triazole Derivative B | 0.25 | B. subtilis |
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The specific compound may inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes .
Anticancer Activity
Emerging studies suggest that triazole derivatives exhibit chemopreventive and chemotherapeutic effects on cancer cells. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms such as inhibition of cell proliferation and modulation of cytokine release .
The mechanism by which 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide exerts its biological effects is primarily through interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring can bind to active sites on enzymes or receptors involved in critical biological pathways.
- Cytokine Modulation : It may influence the release of pro-inflammatory cytokines (e.g., TNF-α and IL-6), thus playing a role in inflammatory responses .
Case Studies
Several studies have focused on the biological activity of triazole derivatives similar to 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide:
- Anticancer Properties : A study evaluated the antiproliferative effects on leukemia cells, revealing significant cytotoxicity associated with specific structural modifications in related triazoles .
- Antimicrobial Efficacy : Research on various triazole derivatives showed promising results against resistant bacterial strains, emphasizing the importance of structural diversity in enhancing biological activity .
Q & A
Q. What are the common synthetic routes for 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide?
- Methodological Answer: The synthesis typically involves condensation reactions using hydrazine hydrate. For example, hydrazine hydrate is reacted with an isopropyl ester precursor (e.g., isopropyl 2-((3-substituted-1H-1,2,4-triazol-5-yl)thio)acetate) under reflux in propan-2-ol for 3–4 hours. Subsequent derivatization may involve aromatic aldehydes in acetic acid to form hydrazone derivatives . Key steps include controlling reaction temperature (80–100°C), solvent selection, and purification via recrystallization.
Q. What spectroscopic and analytical techniques are employed for structural characterization?
- Methodological Answer: Structural confirmation relies on:
- Elemental analysis (CHNS): To verify empirical formula purity.
- 1H-NMR and 13C-NMR: For identifying proton environments and carbon frameworks (e.g., triazole ring protons at δ 7.5–8.5 ppm, ethylphenyl substituents at δ 1.2–2.5 ppm) .
- IR spectroscopy: To detect functional groups (e.g., N-H stretches at 3200–3400 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
- Chromatographic mass spectrometry: For molecular ion peak validation .
Q. How is crystallographic data analyzed for this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is performed using programs like SHELXL for refinement. Data collection involves Mo-Kα radiation (λ = 0.71073 Å), and structures are visualized via ORTEP-3 to generate thermal ellipsoid models. Hydrogen bonding and π-π interactions are analyzed using Mercury software .
Advanced Research Questions
Q. What strategies optimize synthetic yields of triazole-carbohydrazide derivatives?
- Methodological Answer: Yield optimization focuses on:
- Catalyst use: Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
- Solvent polarity: Protic solvents (ethanol, acetic acid) improve intermediate solubility.
- Reaction time: Extended reflux (4–6 hours) ensures complete hydrazide formation, monitored via TLC .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .
Q. How are structure-activity relationships (SAR) evaluated for biological activity?
- Methodological Answer: SAR studies involve synthesizing derivatives with varied substituents (e.g., halogenated benzylidene, methoxy groups) and testing in biological models. For example:
- Actoprotective activity: Assessed via forced swimming tests in rats (100 mg/kg oral dose), measuring swim time and fatigue biomarkers (lactate dehydrogenase, creatine kinase) .
- Enzyme inhibition: Triazole derivatives are screened against α-glucosidase or lipase using spectrophotometric assays (IC₅₀ calculations) . Computational docking (AutoDock Vina) identifies binding interactions with target enzymes .
Q. How can contradictory biological activity data among derivatives be resolved?
- Methodological Answer: Contradictions (e.g., enhanced vs. reduced activity with similar substituents) are addressed through:
- Dose-response studies: Testing multiple concentrations to establish efficacy thresholds.
- Metabolic stability assays: Liver microsome models assess compound degradation.
- Molecular dynamics simulations: Evaluate substituent flexibility and target binding kinetics .
Q. What advanced statistical methods are used for pharmacological data analysis?
- Methodological Answer: Data are analyzed using:
- Kolmogorov-Smirnov/Shapiro-Wilk tests: Verify normality of distributions.
- ANOVA with post-hoc tests (Tukey HSD): Compare treatment groups.
- Principal Component Analysis (PCA): Identify multivariate correlations between substituent properties and activity .
Data Contradiction Analysis
Q. Why do certain substituents (e.g., 4-dimethylaminobenzylidene) reduce actoprotective efficacy?
- Methodological Answer: Steric hindrance or electronic effects may disrupt target binding. For example:
- Electron-donating groups: Reduce electrophilicity of the triazole core, limiting hydrogen bonding with receptors.
- Bulkier substituents: Block access to hydrophobic binding pockets.
- Validation: Competitive binding assays (SPR) and crystallography of ligand-target complexes .
Methodological Tools and Resources
Q. Which software tools are critical for crystallographic refinement of triazole derivatives?
- Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
